4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Description
Propriétés
IUPAC Name |
4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-24-21(28)26(15-5-6-15)19(23-24)13-7-9-25(10-8-13)20(27)22-14-11-16(29-2)18(31-4)17(12-14)30-3/h11-13,15H,5-10H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNIAMOQQHXYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Triazolinone Derivatives
- Carfentrazone-ethyl: A commercial herbicide (FMC) containing a triazolinone core with a dichlorophenyl substituent and ethyl ester group. It inhibits protoporphyrinogen oxidase (PPO), critical for chlorophyll biosynthesis, with IC₅₀ values in the nanomolar range .
- User’s Compound: Replaces the ester group with a piperidine carboxamide and introduces a trimethoxyphenyl group.
Heterocyclic Hybrids
Compounds from (e.g., 4i and 4j) incorporate pyrimidinone, tetrazol, and coumarin moieties. While structurally distinct, these hybrids highlight the versatility of nitrogen-rich heterocycles in drug design. The user’s compound’s piperidine-trimethoxyphenyl system may improve metabolic stability compared to coumarin-based derivatives .
Key Observations :
- Target Specificity : The piperidine carboxamide may confer affinity for mammalian targets (e.g., kinases or tubulin) over plant PPO enzymes.
- Synthetic Feasibility : demonstrates modular synthesis of heterocyclic hybrids, suggesting the user’s compound could be synthesized via analogous coupling reactions .
Physicochemical Properties
While experimental data are unavailable, predicted properties include:
- Molecular Weight : ~500 g/mol (higher than carfentrazone-ethyl’s 412 g/mol), which may affect bioavailability.
- Solubility: The carboxamide and trimethoxyphenyl groups likely reduce aqueous solubility compared to ester-containing triazolinones.
Q & A
Basic Question: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization typically involves iterative adjustments to reaction conditions (e.g., solvent, temperature, catalyst) guided by Design of Experiments (DoE) principles. For example, fractional factorial designs can identify critical variables (e.g., cyclopropane ring closure efficiency, triazole formation kinetics) while minimizing experimental runs . Evidence from similar triazole-piperidine hybrids suggests using HPLC-MS to monitor intermediates and quantify byproducts, enabling targeted purification (e.g., column chromatography or recrystallization) . Computational tools like quantum chemical calculations (e.g., transition state modeling) may predict steric or electronic barriers during cyclopropyl-triazole coupling .
Basic Question: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm regiochemistry of the triazole ring and piperidine carboxamide substitution. -NMR (if applicable) can verify fluorinated intermediates .
- HPLC-PDA/MS : Pair reverse-phase chromatography (e.g., C18 columns) with photodiode array detection to assess purity. High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- FT-IR : Monitor carbonyl stretches (e.g., 5-oxo triazole at ~1700 cm) and piperidine carboxamide N-H bends .
Advanced Question: How can computational methods (e.g., molecular docking) predict the compound’s biological target engagement?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., triazole-containing kinase inhibitors or trimethoxyphenyl-targeting tubulin binders) .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate docking poses using MD simulations (e.g., GROMACS ) to assess binding stability .
- Contradiction Management : If experimental IC values conflict with docking scores, re-evaluate protonation states (e.g., piperidine nitrogen pKa) or solvation effects .
Advanced Question: What strategies resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation pathways. If the 3,4,5-trimethoxyphenyl group undergoes demethylation, consider prodrug strategies .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., -carboxamide) to quantify blood-brain barrier penetration or off-target accumulation .
- Data Reconciliation : Apply multivariate analysis to correlate in vitro potency (e.g., enzyme inhibition) with in vivo outcomes (e.g., tumor regression), adjusting for bioavailability limitations .
Advanced Question: How do heterocyclic components (triazole, piperidine) influence the compound’s physicochemical and ADMET properties?
Methodological Answer:
- LogP Calculations : The cyclopropyl group reduces hydrophobicity compared to bulkier substituents, while the trimethoxyphenyl moiety may increase membrane permeability .
- Metabolic Hotspots : The 1-methyl-5-oxo triazole is prone to oxidative metabolism; deuterium labeling at the methyl group could enhance stability .
- Toxicity Screening : Use AMES tests for mutagenicity and hERG assays to assess cardiac risk. The piperidine carboxamide’s basicity may require pH-adjusted solubility studies .
Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Fragment-Based SAR : Systematically replace the cyclopropyl group with other small rings (e.g., azetidine) and the trimethoxyphenyl with substituted aromatics .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., triazole methyl vs. hydrogen) to biological activity using linear regression models .
- High-Throughput Screening (HTS) : Use 96-well plates with fluorescence polarization assays to test analogs against target proteins .
Advanced Question: How can stability studies under varying pH and temperature conditions inform formulation development?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., triazole ring cleavage) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius kinetics to extrapolate shelf-life .
- Solid-State Analysis : Perform XRPD to detect polymorphic transitions that may affect solubility .
Advanced Question: What role does the 3,4,5-trimethoxyphenyl group play in target selectivity and off-target effects?
Methodological Answer:
- Comparative Modeling : Docking studies against related receptors (e.g., trimethoxy-binding β-tubulin vs. kinase ATP pockets) can reveal selectivity drivers .
- Off-Target Profiling : Use Chemoproteomics (e.g., affinity pulldown with biotinylated analogs) to identify unintended protein interactions .
- Methoxy Substitution : Replace methoxy groups with halogens or hydrogen bond donors to assess their role in binding entropy/enthalpy trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
